2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid
Overview
Description
2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid is an organic compound that features both amino and keto functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure consists of a butanoic acid backbone with an amino group at the second position and a 4-chlorophenyl group at the fourth position, along with a keto group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with glycine in the presence of a base to form an intermediate Schiff base. This intermediate is then subjected to a Strecker synthesis, which involves the addition of hydrogen cyanide and ammonium chloride to form the desired amino acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization and purification to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the keto group can yield the corresponding alcohol.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be carried out using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and keto groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-Amino-4-(4-nitrophenyl)-4-oxobutanoic acid: Similar structure but with a nitro group instead of a chloro group.
2-Amino-4-(4-methylphenyl)-4-oxobutanoic acid: Similar structure but with a methyl group instead of a chloro group.
2-Amino-4-(4-fluorophenyl)-4-oxobutanoic acid: Similar structure but with a fluoro group instead of a chloro group.
Uniqueness: 2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid is unique due to the presence of the chloro group, which can influence its reactivity and interactions with other molecules. The chloro group can enhance the compound’s ability to participate in electrophilic substitution reactions and may also affect its biological activity.
Properties
IUPAC Name |
2-amino-4-(4-chlorophenyl)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-7-3-1-6(2-4-7)9(13)5-8(12)10(14)15/h1-4,8H,5,12H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLOTMANRVIPIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(C(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10930324 | |
Record name | 2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10930324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139084-65-4 | |
Record name | Benzenebutanoic acid, alpha-amino-4-chloro-gamma-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139084654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10930324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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